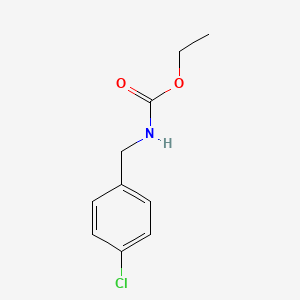

ethyl (4-chlorobenzyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(4-chlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBJTDJSYADOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Ethyl 4 Chlorobenzyl Carbamate and Analogues

Direct Synthesis Routes for N-(4-Chlorobenzyl)ethyl Carbamate (B1207046)

The formation of the carbamate linkage in N-(4-chlorobenzyl)ethyl carbamate can be achieved through several established synthetic pathways. These routes typically involve the reaction of a nitrogen nucleophile with an electrophilic carbonyl source.

A primary and widely used method for synthesizing N-substituted ethyl carbamates is the reaction of the corresponding amine with ethyl chloroformate. rx-sol.comorgsyn.org This reaction is an addition-elimination process where the amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group.

The synthesis of ethyl (4-chlorobenzyl)carbamate via this route involves the reaction of 4-chlorobenzylamine (B54526) with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. scirp.orgresearchgate.net

Reaction Scheme:

A modification of this approach involves using a basic catalysis for the addition-elimination reaction, which has been reported to produce various benzyl (B1604629) ethyl carbamates in high yields. scirp.org The reaction conditions are generally mild, and the starting materials are readily available. orgsyn.orgrutgers.edu

Alternatively, carbonates can serve as the carbonyl source. Activated carbonates, such as p-nitrophenyl carbonate (derived from p-nitrophenyl chloroformate), can react with amines to form carbamates. acs.org Dialkyl carbonates like diethyl carbonate or di-tert-butyl carbonate can also be used, often requiring catalysis and heat. google.com The reaction with carbonates offers a phosgene-free route to carbamate synthesis.

Table 1: Comparison of Carbonyl Sources for Carbamate Synthesis

| Carbonyl Source | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ethyl Chloroformate | Amine, Base, Inert Solvent | High reactivity, Good yields scirp.org | Produces HCl byproduct, Starting material derived from phosgene (B1210022) rx-sol.com |

| Diethyl Carbonate | Amine, Catalyst, Heat | Phosgene-free route google.com | Requires higher temperatures, Can be less reactive than chloroformates |

| Activated Carbonates (e.g., p-nitrophenyl carbonate) | Amine, Base | High reactivity, Good for sensitive substrates acs.org | Requires pre-synthesis of the activated carbonate |

Amination Reactions for Carbamate Formation

Amination reactions provide another versatile strategy for carbamate synthesis. A notable method is the three-component coupling involving an amine, carbon dioxide (CO₂), and an alkyl halide. acs.orgorganic-chemistry.org In this approach for this compound, 4-chlorobenzylamine would react with CO₂ to form an intermediate carbamic acid or carbamate anion, which is then alkylated in situ by an ethyl halide (e.g., ethyl iodide). organic-chemistry.org This method is advantageous as it utilizes CO₂, a cheap and non-toxic C1 source. psu.edu

Cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) have been reported to efficiently catalyze this transformation, offering mild reaction conditions and preventing common side reactions like overalkylation. organic-chemistry.org

Another approach involves the reductive amination of carbonyl compounds. While less direct for this specific target, related syntheses can involve the reduction of imines formed from an aldehyde and an amine, followed by carbamate formation.

The reaction of an isocyanate with an alcohol is a fundamental and commercially important method for preparing carbamates. google.comgoogle.com To synthesize this compound using this method, 4-chlorobenzyl isocyanate would be reacted with ethanol. The reaction is typically high-yielding and proceeds via the nucleophilic attack of the alcohol's oxygen on the central carbon of the isocyanate group.

Reaction Scheme:

The synthesis of the required 4-chlorobenzyl isocyanate can be achieved through various means, including the thermal or catalytic decomposition of a suitable carbamate precursor, which represents a non-phosgene route to the isocyanate itself. researchgate.netbutlerov.com

The Reformatzky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.orgnumberanalytics.comlibretexts.org The key intermediate is an organozinc reagent, often called a 'Reformatzky enolate'. libretexts.org While the Reformatzky reagent can react with imines to produce β-amino esters, it is not a standard or direct method for the synthesis of the carbamate functional group found in this compound. wikipedia.org The primary application of the Reformatzky reaction lies in C-C bond formation, not the N-C(O)O linkage characteristic of carbamates. pearson.com

Functional Group Interconversions and Derivatization Approaches

Once synthesized, this compound can be chemically modified to create a library of related compounds. These modifications are crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. nih.gov

The benzyl portion of the molecule offers numerous sites for modification to probe its influence on biological targets. SAR studies often involve altering the substitution pattern on the phenyl ring. nih.gov

For example, analogues of this compound can be synthesized by starting with different substituted benzylamines. Research has been conducted on related ethyl benzyl carbamates where the chloro-substituent is replaced by other halogens (e.g., fluorine, bromine) or other functional groups at various positions (ortho, meta, para) on the phenyl ring. scirp.org These studies help determine the electronic and steric requirements for optimal activity. For instance, the synthesis of ethyl 4-fluorobenzylcarbamate has been reported for the purpose of evaluating its biological properties. scirp.orgresearchgate.net

Table 2: Examples of Benzyl Moiety Modifications for SAR Studies

| Starting Material | Resulting Carbamate Analogue | Purpose of Modification |

|---|---|---|

| 4-Fluorobenzylamine | Ethyl (4-fluorobenzyl)carbamate scirp.org | Investigate effect of changing halogen electronegativity. |

| 4-Bromobenzylamine | Ethyl (4-bromobenzyl)carbamate | Investigate effect of halogen size and polarizability. |

| 2-Chlorobenzylamine | Ethyl (2-chlorobenzyl)carbamate | Probe positional effects of the substituent (ortho vs. para). |

| 4-Methylbenzylamine | Ethyl (4-methylbenzyl)carbamate | Evaluate effect of an electron-donating group vs. an electron-withdrawing group. |

Structural Diversification of the Ester Group in Ethyl Carbamates

The ester group is another key site for structural modification. nih.gov The ethyl group can be replaced by other alkyl or aryl groups to study the impact of the ester's size, shape, and lipophilicity. This is typically achieved by using a different alcohol during isocyanate-based synthesis or a different chloroformate during the amine acylation route. rutgers.edu For example, reacting 4-chlorobenzyl isocyanate with methanol (B129727) would yield mthis compound, while using phenol (B47542) would produce phenyl (4-chlorobenzyl)carbamate.

Furthermore, the ester functional group itself can undergo chemical transformations. vanderbilt.eduimperial.ac.uk

Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester and carbamate carbonyl to a methylene (B1212753) group, converting the carbamate into a methylated amine (N-methyl-4-chlorobenzylamine). imperial.ac.uk

Hydrolysis : The ester can be hydrolyzed under acidic or basic conditions, although this often leads to the decomposition of the entire carbamate group to the parent amine (4-chlorobenzylamine), CO₂, and the alcohol.

Transesterification : In the presence of a different alcohol and a suitable catalyst, the ethyl group could potentially be exchanged for another alkyl group, though direct synthesis is often more efficient.

These derivatization strategies allow for a systematic exploration of the chemical space around the parent molecule, providing valuable data for medicinal chemistry and materials science. nih.govnih.gov

Biocatalytic and Green Chemistry Approaches in Carbamate Synthesis

The synthesis of carbamates, including this compound and its analogues, has traditionally relied on methods that often involve hazardous reagents such as phosgene and its derivatives. researchgate.net In a concerted effort to develop more environmentally benign and sustainable chemical processes, significant research has been directed towards biocatalytic and green chemistry alternatives. rsc.orgpsu.edu These modern approaches prioritize the use of non-toxic starting materials, renewable resources, and milder reaction conditions, thereby minimizing waste and enhancing safety. researchgate.netresearchgate.net

Biocatalysis, in particular, has emerged as a powerful tool in the synthesis of carbamates. Enzymes, such as lipases and esterases, offer high selectivity and catalytic efficiency under mild conditions, often in aqueous media, presenting a significant advantage over conventional chemical methods. nih.govu-szeged.hu These enzymatic methods are part of a broader green chemistry strategy that also includes the utilization of carbon dioxide (CO2) as a C1 source, a non-toxic and abundant alternative to phosgene. psu.edunih.gov

Recent advancements have demonstrated the successful enzymatic synthesis of various carbamates from amines and carbonates. nih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been effectively used for the synthesis of carbamates from a range of aliphatic, aromatic, and arylaliphatic amines with carbonates like dibenzyl carbonate. nih.gov This method allows for the efficient production of benzyloxycarbonyl (Cbz)-protected products in water, with high isolated yields. nih.gov

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are among the most versatile and widely used biocatalysts for the synthesis of carbamates and their derivatives. u-szeged.hunih.govbeilstein-journals.org CALB has been successfully employed in the enantioselective synthesis of N-benzyl carbamate analogues, highlighting the potential for producing chiral carbamates with high optical purity. nih.gov The choice of solvent has been shown to be a critical parameter in these lipase-catalyzed reactions, influencing both the reaction rate and the enantioselectivity. nih.gov

A notable green chemistry approach involves the synthesis of carbamates from ureas and organic carbonates, which can be derived from carbon dioxide. tandfonline.com This method boasts 100% atom economy and can be catalyzed by solid catalysts like La2O3/SiO2, eliminating the need for additional solvents. tandfonline.com Such processes represent an ideal route for the non-phosgene synthesis of carbamates, aligning with the principles of green chemistry. tandfonline.com

The following table summarizes key findings in the biocatalytic and green synthesis of carbamates, focusing on analogues of this compound.

| Catalyst | Substrates | Product | Reaction Conditions | Yield/Conversion | Reference(s) |

| Esterase from Pyrobaculum calidifontis VA1 (PestE) | Benzylamine (B48309) and dibenzyl carbonate | Benzyl carbamate | Bulk water | Up to 99% isolated yield | nih.gov |

| Candida antarctica lipase B (CALB) | Benzylamine, vinyl butyrate | N-benzyl-3-(benzylamino)butanamide | Solvent engineering | Not specified | nih.gov |

| La2O3/SiO2 | Diphenyl-urea and dimethyl carbonate (DMC) | Aromatic carbamates | Solvent-free | 76-84% yield | tandfonline.com |

| TiO2–Cr2O3/SiO2 | Amines, urea, and alcohols | N-substituted carbamates | Optimized conditions | 95–98% yields | rsc.org |

| Immobilized CALB | Benzoic acids, vinyl butyrate | Cbz-carbamate products | Continuous flow, 80 °C | High yield | beilstein-journals.org |

These examples underscore the significant progress made in developing sustainable synthetic routes to carbamates. While specific studies on the biocatalytic synthesis of this compound are not yet prevalent in the literature, the successful application of these methods to structurally similar N-benzyl carbamates provides a strong foundation for future research in this area. scirp.orgresearchgate.net The principles of biocatalysis and green chemistry offer a clear and promising path forward for the clean and efficient production of this important class of compounds.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Chlorobenzyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For ethyl (4-chlorobenzyl)carbamate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern due to spin-spin coupling. The benzylic methylene (CH₂) protons will likely appear as a doublet, coupled to the adjacent N-H proton. The aromatic protons of the 4-chlorobenzyl group will show a typical AA'BB' system, appearing as two doublets due to the symmetrical substitution on the benzene (B151609) ring. The N-H proton of the carbamate (B1207046) group is expected to be a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-157 ppm. The carbons of the ethyl group will appear at higher field strengths. The aromatic carbons will show signals in the downfield region, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl CH₂ | ~4.1 (quartet) | ~61 |

| Benzyl (B1604629) CH₂ | ~4.3 (doublet) | ~45 |

| Aromatic CH (ortho to CH₂) | ~7.3 (doublet) | ~129 |

| Aromatic CH (ortho to Cl) | ~7.3 (doublet) | ~128 |

| N-H | Variable (broad singlet/triplet) | - |

| C=O | - | ~156 |

| Aromatic C-CH₂ | - | ~137 |

Note: The predicted chemical shifts are based on analogous compounds and general NMR principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS, MS/EI)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₂ClNO₂). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): In GC-MS with electron ionization, the molecule is fragmented, and the resulting fragmentation pattern provides valuable structural information. The mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-chlorobenzyl cation (m/z 125). Another significant fragmentation would be the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carbamate moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Possible Structure |

|---|---|---|

| 213/215 | [M]⁺ | Molecular ion |

| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |

| 89 | [C₃H₅NO₂]⁺ | Ethyl carbamate radical cation |

Note: The predicted m/z values are based on the expected fragmentation patterns for carbamates and benzyl compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks are expected to be the N-H stretch of the carbamate group, typically appearing as a sharp peak around 3300 cm⁻¹. The C=O stretching vibration of the carbamate carbonyl group will result in a strong absorption band in the region of 1700-1720 cm⁻¹. The C-N stretching vibration will likely be observed around 1250 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and benzyl groups will be just below 3000 cm⁻¹. The C-Cl stretch of the chlorobenzyl group is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | ~3300 | Medium-Strong |

| Aromatic C-H | Stretching | ~3050-3100 | Medium |

| Aliphatic C-H | Stretching | ~2850-2980 | Medium |

| C=O (Carbamate) | Stretching | ~1700-1720 | Strong |

| C=C (Aromatic) | Stretching | ~1450-1600 | Medium |

| C-N | Stretching | ~1250 | Medium |

| C-O | Stretching | ~1050-1150 | Medium |

Note: The expected wavenumbers are based on typical IR absorption ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Computational Chemistry and Molecular Modeling for Ethyl 4 Chlorobenzyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide profound insights into the electronic structure, geometry, and energetic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) has become a primary method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. For carbamate (B1207046) derivatives, DFT is frequently used to determine the most stable three-dimensional arrangement of atoms, known as the conformational preference. plos.orgnih.govplos.org The process begins with geometry optimization, where the molecule's energy is minimized to find its most stable structure. The B3LYP functional combined with a basis set like 6-31G is a common choice for this purpose, as it accurately reproduces the geometry of both small and large molecules. plos.orgplos.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations serve two main purposes: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared and Raman spectra. The calculated vibrational frequencies for ethyl (4-chlorobenzyl)carbamate can be compared with experimental spectroscopic data to validate the computational model.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods include electron correlation effects for greater accuracy, the HF method remains a valuable tool for providing initial approximations of molecular orbitals and electronic properties. For a molecule like this compound, HF calculations could be used to predict parameters such as total energy, dipole moment, and orbital energies, providing a baseline for more advanced computational studies.

Molecular descriptors are numerical values that encode chemical information and are critical for developing structure-activity relationships. mdpi.com Quantum chemical calculations are a powerful way to derive a wide range of these descriptors. For this compound, these can be categorized as follows:

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom. This information is crucial for understanding electrostatic interactions and reactivity.

Molecular Volume and Surface Area: These steric descriptors quantify the size and shape of the molecule, which are important for understanding how it might fit into a biological receptor site.

Electronic Descriptors: These describe the electronic properties of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Other electronic descriptors include dipole moment, polarizability, and electronegativity.

Table 1: Representative Molecular Descriptors Calculable for this compound

| Descriptor Category | Specific Descriptor | Significance |

|---|---|---|

| Electronic | HOMO Energy | Relates to electron-donating ability; site of oxidation. |

| LUMO Energy | Relates to electron-accepting ability; site of reduction. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment | Measures overall polarity, influencing solubility and intermolecular forces. | |

| Steric/Topological | Molecular Volume | Represents the space occupied by the molecule. |

| Molecular Surface Area | Describes the accessible surface for interaction. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Molecular Dynamics Simulations for Ligand-Target Interactions in Biological Systems

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly relevant for understanding its potential interactions with biological targets, such as enzymes. nih.govplos.org

The typical workflow involves:

Docking: Initially, a molecular docking program predicts the most likely binding pose of the carbamate within the active site of a target protein (e.g., acetylcholinesterase). plos.org This provides a starting snapshot of the ligand-protein complex.

System Setup: The docked complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation: The forces on every atom are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a set period, often nanoseconds. plos.orgplos.org

MD simulations can reveal the stability of the predicted binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which indicates the strength of the interaction. nih.gov This provides a dynamic view that complements the static picture from docking.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and toxicology. The fundamental principle is to create a mathematical model that correlates variations in the chemical structure of a series of compounds with changes in their biological activity or a specific property. plos.orgmdpi.com For carbamates, QSAR models have been developed to predict their toxicity or inhibitory activity against enzymes like acetylcholinesterase. plos.orgmdpi.com

These models are built by first calculating a variety of molecular descriptors (as described in 4.1.3) for a set of related carbamate compounds with known activities. Then, statistical methods are used to find the best correlation between a subset of these descriptors and the observed activity. plos.orgresearchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound. mdpi.com

The Hammett equation is a classic example of a linear free-energy relationship used to develop statistical models in QSAR. chemeurope.comwikipedia.org It provides a way to quantify the effect of a substituent on the reactivity of an aromatic ring. The equation is:

log (k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted (parent) compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the electronic effect (electron-donating or electron-withdrawing) of the group. libretexts.org

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. Its sign and magnitude reveal information about the reaction mechanism. viu.caviu.ca

A Hammett plot is a graph of log(k/k₀) versus σ for a series of substituted compounds. chemeurope.com For this compound, the key substituent is the chlorine atom on the benzyl (B1604629) group. By analyzing the Hammett plot for a relevant reaction (e.g., binding to a receptor), one could predict its reactivity relative to an unsubstituted benzylcarbamate. If the reaction constant (ρ) is positive, the reaction is favored by electron-withdrawing groups like chlorine. If ρ is negative, the reaction is favored by electron-donating groups. This simple model provides powerful predictive insights based on fundamental chemical principles.

In Silico Evaluation for Drug-Likeness Properties (for related compounds)

The evaluation of drug-likeness is a critical step in modern drug discovery, aiming to predict the potential of a molecule to become a successful drug. In silico methods, which utilize computational models, are frequently employed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. For carbamate derivatives, these computational studies provide valuable insights into their pharmacokinetic profiles and potential for further development. Carbamates are recognized for their chemical stability and their ability to permeate cell membranes, making them attractive scaffolds in medicinal chemistry. acs.org

Research on various carbamate-containing compounds demonstrates the utility of computational screening for drug-likeness. For instance, a study on a series of arachidonic acid carbamate derivatives found that their computationally predicted ADME properties were within acceptable ranges for potential drug candidates. nih.gov Similarly, investigations into chlorinated arylcarbamoylnaphthalenylcarbamates have utilized computational tools to predict their ADME-related characteristics. nih.gov

A key aspect of drug-likeness is the ability of a compound to cross the blood-brain barrier (BBB), which is often predicted using parameters like the logarithm of the partition coefficient between n-octanol and water (logP), topological polar surface area (tPSA), and the logarithm of the brain/blood partition coefficient (logBB). In a study of 4,4'-difluorobenzhydrol carbamates, these properties were calculated to evaluate their potential for BBB permeation. mdpi.com The findings from these computational analyses are often presented in data tables to allow for clear comparison between different derivatives.

The following tables summarize key drug-likeness parameters for selected carbamate derivatives as reported in the scientific literature. These parameters are crucial for predicting the oral bioavailability and central nervous system activity of compounds. Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness, where poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Table 1: Calculated Physicochemical Properties of 4,4'-Difluorobenzhydrol Carbamate Derivatives mdpi.com

| Compound | Molecular Weight ( g/mol ) | HPLC-logD | tPSA (Ų) | logBB | logPS |

| 2 | 386.49 | 2.14 | 41.57 | 0.22 | -1.78 |

| 5 | 400.51 | 2.29 | 41.57 | 0.17 | -1.86 |

| 7 | 414.54 | 2.58 | 41.57 | 0.10 | -1.97 |

This table presents data for selected compounds from a larger series to illustrate the application of in silico predictions. Compound numbers correspond to the designations in the source literature. mdpi.com

In another study focusing on antistaphylococcal carbamates, lipophilicity was experimentally determined and computationally predicted. These values are critical for understanding the structure-activity relationship and the pharmacokinetic profile of the compounds. nih.gov

Table 2: ADME-Related Properties of Selected 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl Carbamates nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) |

| Ethylcarbamate (2) | C20H15Cl3N2O3 | 452.71 | 5.23 |

| Butylcarbamate (4) | C22H19Cl3N2O3 | 480.76 | 6.25 |

| Heptylcarbamate (7) | C25H25Cl3N2O3 | 522.84 | 7.78 |

| (4-Phenylbutyl)carbamate (14) | C28H23Cl3N2O3 | 556.86 | 7.91 |

This table showcases predicted lipophilicity (logP) for a selection of carbamate derivatives. Compound numbers are as designated in the source publication. nih.gov

These computational evaluations are instrumental in the early stages of drug development, allowing researchers to prioritize compounds with more favorable drug-like properties for further synthesis and biological testing. The ability to model and predict these characteristics saves significant time and resources in the search for new therapeutic agents.

Advanced Analytical Methodologies in Research of Ethyl 4 Chlorobenzyl Carbamate

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the analysis of carbamates, serving to separate the target analyte from complex matrix components prior to detection. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the analyte's properties and the matrix being studied.

Gas Chromatography (GC): GC is a frequently employed technique for the analysis of volatile and thermally stable compounds like ethyl carbamate (B1207046). nih.gov Separation is typically achieved using a capillary column with a polar stationary phase. A common choice is a Carbowax 20M type column, which effectively separates ethyl carbamate from other matrix constituents. oiv.int The conditions, including injector temperature, carrier gas flow, and the oven temperature program, are optimized to achieve good peak resolution and shape. For instance, a typical method might involve a splitless injection at 180°C with helium as the carrier gas, followed by a temperature ramp from 40°C to 150°C. oiv.int In particularly complex matrices, such as wine, multidimensional gas chromatography (MDGC/MS) can be used to provide enhanced separation and remove the majority of matrix interferences. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable alternative, especially for less volatile or thermally labile carbamates. The analysis is commonly performed in a reverse-phase mode using columns like C18 or specialized carbamate columns. sielc.comchromatographyonline.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often used. sielc.com Since many simple carbamates like ethyl carbamate lack a strong chromophore for UV detection, a derivatization step is necessary to enhance sensitivity. researchgate.net This can be done pre-column, using a reagent like 9-xanthydrol, or post-column, with reagents such as o-phthalaldehyde (B127526) (OPA), to create a fluorescent derivative that can be detected with high sensitivity. chromatographyonline.comnih.gov

Table 1: Example Gas Chromatography (GC) Parameters for Ethyl Carbamate Analysis

| Parameter | Value/Condition | Source |

| Column | Capillary fused silica (B1680970), Carbowax 20M type (30m x 0.25mm ID, 0.25 µm film) | oiv.int |

| Injector Temperature | 180°C | oiv.int |

| Injection Mode | Splitless | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Flow Rate | 1 mL/min | oiv.int |

| Oven Program | 40°C (0.75 min), ramp 10°C/min to 60°C, then 3°C/min to 150°C | oiv.int |

Mass Spectrometry-Based Detection and Quantification in Research Matrices (e.g., SIM mode, tandem MS, isotopically labeled internal standards)

Mass Spectrometry (MS) is the premier detection technique when coupled with chromatography, offering unparalleled sensitivity and selectivity for the quantification of compounds like ethyl carbamate.

Selected Ion Monitoring (SIM) Mode: For routine quantitative analysis, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. shimadzu.com This approach significantly increases sensitivity compared to full-scan acquisition. shimadzu.com For ethyl carbamate, the characteristic mass-to-charge ratio (m/z) ions monitored are typically m/z 62, 74, and 89. oiv.intresearchgate.net While effective, SIM can sometimes be limited by co-eluting matrix components that produce isobaric interferences, potentially compromising the reliability of quantification, especially for the less abundant qualifier ions. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry offers a higher degree of selectivity and is considered a more robust technique for complex samples. nih.govwho.int Using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. nih.gov This process of monitoring specific "transitions" virtually eliminates matrix interference. For ethyl carbamate, common MRM transitions include the fragmentation of the precursor ion at m/z 74 to the product ion at m/z 44 (m/z 74 > 44) and m/z 62 > 44. nih.govnih.gov

Isotopically Labeled Internal Standards: The use of an appropriate internal standard is critical for accurate quantification, as it corrects for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated ethyl carbamate (ethyl carbamate-d5), are the gold standard. nih.govnih.gov Because a SIL internal standard is chemically identical to the analyte, it has the same chromatographic retention time and extraction recovery, and it experiences similar ionization effects in the MS source. scispace.comnih.gov This allows for more accurate correction of matrix effects compared to using a structural analogue, such as propyl carbamate, which was common in older methods. oiv.intnih.gov The MRM transition for ethyl carbamate-d5 is typically m/z 64 > 44. nih.govnih.gov

Table 2: Characteristic Mass Spectrometry Ions and Transitions

| Analyte | Detection Mode | Monitored Ions (m/z) | Source |

| Ethyl Carbamate | GC-MS (SIM) | 62, 74, 89 | oiv.int |

| Ethyl Carbamate | GC-MS/MS (MRM) | 74 > 44, 62 > 44 | nih.govnih.gov |

| Ethyl Carbamate-d5 (SIL IS) | GC-MS/MS (MRM) | 64 > 44 | nih.govnih.gov |

| Propyl Carbamate (Internal Standard) | GC-MS (SIM) | 74 | oiv.int |

Sample Preparation and Derivatization Strategies for Analytical Studies (e.g., Solid Phase Extraction, Headspace Single-Drop Microextraction)

Effective sample preparation is essential to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to levels suitable for detection.

Solid Phase Extraction (SPE): SPE is a widely used and robust technique for cleaning up liquid samples. researchgate.netus.es For the analysis of ethyl carbamate in beverages, a common approach involves passing the sample through a packed cartridge, such as one containing diatomaceous earth or a C18 bonded silica phase. oiv.intnih.govepa.gov A typical procedure involves loading the diluted sample onto the cartridge, washing away interfering compounds with a non-polar solvent like hexane, and subsequently eluting the target analytes with a more polar solvent or solvent mixture, such as dichloromethane (B109758) or ethyl acetate/diethyl ether. oiv.intepa.gov

Headspace Microextraction Techniques: Headspace-based methods, such as Headspace Solid-Phase Microextraction (HS-SPME), offer a solventless, automated, and sensitive alternative to traditional liquid-liquid or solid-phase extraction. nih.gov In HS-SPME, a fused silica fiber coated with a suitable stationary phase (e.g., Carbowax/divinylbenzene) is exposed to the vapor phase (headspace) above the sample. nih.gov Analytes partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov Method parameters such as extraction temperature, time, and sample matrix modifications (e.g., salting out) are optimized to maximize extraction efficiency. nih.gov

Derivatization Strategies: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC-MS analysis, derivatization, for instance through silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide, can improve thermal stability and chromatographic performance. nih.gov In HPLC analysis, derivatization is often essential for compounds that lack a native chromophore or fluorophore. As mentioned, ethyl carbamate can be derivatized with 9-xanthydrol to form a highly fluorescent product, enabling sensitive detection by an HPLC-fluorescence detector. researchgate.netnih.gov

Method Validation and Quality Control in Research Settings

To ensure that an analytical method is fit for its intended purpose, it must undergo a thorough validation process. Quality control procedures are then implemented for routine analysis to guarantee the continued accuracy and reliability of the data generated. cvuas.denih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a calibration curve with a high correlation coefficient (R²), often greater than 0.99. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing spiked samples at different concentrations. Recoveries are typically expected to be within a range of 80-120%. epa.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, with RSDs often required to be below 15%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These values are matrix-dependent and vary significantly with the technique used; for ethyl carbamate, LOQs can range from as low as 0.04 mg/L with GC-MS/MS to several µg/kg in complex food matrices. nih.govnih.govnih.gov

Routine quality control involves the consistent use of calibration standards, internal standards, and quality control samples (blanks and spiked matrices) in each analytical batch to monitor method performance. cvuas.de

Table 3: Typical Method Validation and Quality Control Parameters

| Parameter | Typical Acceptance Criteria | Source |

| Linearity (R²) | > 0.997 | nih.gov |

| Accuracy (Recovery) | 80% - 120% | epa.govnih.gov |

| Precision (RSD) | < 15% | nih.gov |

| LOQ (Wine, GC-MS-SIM) | 1.2 µg/L | nih.gov |

| LOQ (Spirits, GC-MS/MS) | 0.04 mg/L | nih.gov |

Broader Academic and Research Implications of Ethyl 4 Chlorobenzyl Carbamate

Role as a Chemical Probe in Biological Systems Research

Ethyl (4-chlorobenzyl)carbamate belongs to the carbamate (B1207046) class of compounds, which are widely recognized for their biological activity. Carbamates serve as valuable chemical probes for investigating various biological systems, primarily due to their ability to act as inhibitors for key enzymes. A significant role of many carbamate esters is the reversible inactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. wikipedia.orgscielo.br This inhibitory action is central to their application as insecticides and has been a major focus of research. wikipedia.org

The specific structure of N-(4-chlorobenzyl)ethyl carbamates and their derivatives has been the subject of studies aimed at developing new therapeutic or agrochemical agents. For instance, research into ethyl benzyl (B1604629) carbamates has explored their potential ixodicidal activity against ticks like Rhipicephalus microplus, a major threat to the cattle industry. scirp.org In these studies, computational modeling and synthesis are employed to predict and then create novel carbamate structures to negatively affect the biological and reproductive parameters of the target pest. scirp.org The ability of the carbamate functional group to modulate interactions with target enzymes or receptors through hydrogen bonding and by imposing conformational restrictions makes it a versatile scaffold in drug design and the development of chemical probes. acs.org The exploration of derivatives, such as those with different substitutions on the benzyl ring, allows researchers to probe the structure-activity relationships that govern their biological effects. scirp.org

Environmental Research Considerations of Substituted Carbamates

The widespread use of substituted carbamates, particularly in agriculture, necessitates a thorough understanding of their environmental fate and impact. nih.govtidjma.tn While often considered less persistent than older classes of pesticides like organochlorines, their environmental behavior is complex and warrants significant research consideration. tidjma.tnresearchgate.net

Key environmental research areas for substituted carbamates include:

Transport and Distribution : Once applied, carbamates can be distributed into the environment through processes like leaching into groundwater, adsorption by soil colloids, and surface runoff into aquatic systems. scielo.brnih.gov Their water solubility is a critical factor, with highly soluble carbamates having a greater potential to be transported through the aqueous environment. who.int

Persistence and Degradation : The persistence of carbamates in the environment can vary widely, from a few weeks to over a year, depending on the specific compound and environmental factors such as soil type, pH, temperature, and sunlight exposure. scielo.brucanr.edu Degradation occurs through both biotic (microbial) and abiotic (hydrolysis, photodegradation) pathways. nih.govwho.int The primary degradation step is often hydrolysis, which breaks the ester bond. who.intinchem.org

Impact on Non-Target Species : A major concern is the toxicity of carbamates to non-target organisms. Due to their mechanism of action (AChE inhibition), they can be highly toxic to beneficial insects like bees, as well as to aquatic invertebrates and fish. nih.govwho.intinchem.org However, toxicity varies greatly between different carbamates. inchem.org While the impact on soil earthworm populations can be significant shortly after application, numbers may recover due to the relatively rapid breakdown of these compounds. who.int

Bioaccumulation : Bioaccumulation, the buildup of a substance in an organism, is another important consideration. Some carbamates can bioaccumulate in fish, largely because their metabolism of these compounds is slow. who.intinchem.org For many other carbamates, however, rapid metabolism prevents significant accumulation. inchem.org There is also a potential for carbamates to bioaccumulate in the lipid tissues of animals and the organic components of soil. researchgate.net

Interactive Table: Environmental Research Considerations for Substituted Carbamates

| Consideration | Description | Influencing Factors | Key Research Findings | Citations |

| Persistence | The length of time a carbamate remains active in the environment. | Soil type, pH, sunlight, temperature, microbial activity. | Varies from 3 to over 50 weeks. Higher temperatures can accelerate degradation. | scielo.brucanr.edu |

| Transport | Movement through soil and water. | Water solubility, soil adsorption characteristics. | Highly soluble carbamates can leach into groundwater. Surface runoff can carry them to aquatic systems. | scielo.brnih.govwho.int |

| Degradation | Breakdown into simpler compounds. | Microbial activity, hydrolysis, photodegradation. | The first step is typically hydrolysis. Environmental conditions favoring microbial growth also favor degradation. | nih.govwho.intinchem.org |

| Bioaccumulation | Accumulation in organisms. | Metabolic rate of the organism, specific carbamate structure. | Some carbamates bioaccumulate in fish due to slow metabolism. For many others, bioaccumulation is minor. | who.intinchem.orgresearchgate.net |

| Non-Target Toxicity | Harmful effects on organisms other than the intended target. | Specific carbamate, dose, organism type. | Can be highly toxic to bees, aquatic invertebrates, and fish. Toxicity to wildlife is generally low, but exceptions exist. | nih.govtidjma.tnwho.intinchem.org |

Contribution to Fundamental Carbamate Chemistry and Chemical Biology

The study of compounds like this compound contributes significantly to the fundamental understanding of carbamate chemistry and chemical biology. Carbamates are stable esters of the otherwise unstable carbamic acid, a feature that forms the basis of their utility. wikipedia.orgucanr.eduinchem.org

Research into N-substituted carbamates advances several key areas:

Synthesis Methods : The need for diverse carbamate structures has driven the development of numerous synthetic methodologies. Classical methods include the reaction of amines with reagents like alkyl chloroformates or isocyanates. scielo.brresearchgate.net More recent research focuses on greener and more efficient alternatives, such as using dimethyl carbonate, carbon dioxide, or employing rearrangements like the Hofmann rearrangement with less hazardous reagents. scielo.brresearchgate.netnih.gov The synthesis of ethyl benzyl carbamates, for example, has been achieved through modifications of the addition-elimination reaction involving ethyl chloroformate and benzylamine (B48309) derivatives. scirp.org

Stability and Reactivity : Carbamates are generally stable, crystalline solids with low vapor pressure. inchem.org However, their stability is pH-dependent, and they undergo hydrolysis, especially under alkaline conditions. scielo.brinchem.org Understanding the kinetics and mechanisms of this hydrolysis is crucial, as it dictates their environmental persistence and their behavior in biological systems, particularly for prodrugs that rely on hydrolysis to release an active agent. acs.org

Interactive Table: Common Synthetic Routes to Carbamates

| Reactants | Reagent/Method | Description | Citations |

| Amine + Alkyl Chloroformate | Base (e.g., K₂CO₃) | A very common and versatile method for forming the carbamate linkage. | scielo.brresearchgate.net |

| Alcohol + Isocyanate | - | A direct and often high-yielding reaction to produce N-substituted carbamates. | researchgate.net |

| Amine + Dialkyl Carbonate | Base | A greener alternative to chloroformates, with dimethyl carbonate being a common choice. | scielo.br |

| Amine + Carbon Dioxide | Various catalysts | Utilizes CO₂, a renewable C1 source, for carbamate synthesis. | scielo.br |

| Amide | Oxone, KCl, NaOH | A green oxidation process for Hofmann rearrangement to yield carbamates in a single step from aromatic amides. | nih.gov |

Future Research Avenues for N-(4-Chlorobenzyl)ethyl Carbamates and their Derivatives

Future research on N-(4-chlorobenzyl)ethyl carbamates and related derivatives is poised to expand in several promising directions, building upon their known biological activities and chemical properties.

Development of Novel Bioactive Agents : A primary avenue for future research is the synthesis and screening of new derivatives for enhanced or novel biological activities. This includes designing more potent and selective ixodicides or insecticides, potentially overcoming resistance issues seen with existing products. scirp.orgtidjma.tnnih.gov Furthermore, given the broad role of carbamates in medicine, derivatives could be explored for other therapeutic applications, such as antineoplastic or antimicrobial agents. nih.govresearchgate.net

Green and Efficient Synthesis : There is a continuing drive towards developing more environmentally benign and efficient synthetic methods. Future work will likely focus on catalytic, solvent-free, or flow-chemistry approaches to carbamate synthesis, minimizing waste and avoiding hazardous reagents like phosgene (B1210022). nih.govnih.gov

Advanced Structure-Activity Relationship (SAR) Studies : Combining computational modeling with synthesis and biological testing will allow for more detailed SAR studies. scirp.org This can lead to a more rational design of molecules with optimized properties, such as increased target affinity, better metabolic stability, or reduced off-target toxicity.

Elucidation of Metabolic and Degradation Pathways : While the general fate of carbamates is understood, detailed metabolic pathways for specific compounds like this compound in target and non-target organisms are often lacking. nih.govwho.int Future research using advanced analytical techniques can elucidate these pathways, providing crucial data for environmental risk assessment and for designing molecules with more favorable degradation profiles.

Exploration as Chemical Probes for New Targets : The carbamate scaffold could be used to develop chemical probes for less-studied biological targets. By modifying the substituents on the N-benzyl and ethyl groups, libraries of compounds can be created and screened against a wide range of enzymes and receptors to identify new biological functions and potential drug targets. acs.orgontosight.ai

Q & A

Basic: What are the recommended synthetic routes for ethyl (4-chlorobenzyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or carbamate esterification. A common approach involves reacting 4-chlorobenzyl alcohol with ethyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl . For higher yields, temperature control (0–5°C during reagent addition) and moisture-free conditions are critical to prevent hydrolysis of the isocyanate intermediate . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Alternative routes may use 4-chlorobenzyl chloride and ethyl carbamate precursors in the presence of potassium carbonate in acetone, refluxed at 60°C for 12 hours .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from structural analogs with varying substituents. To address this:

- Conduct comparative structure-activity relationship (SAR) studies using analogs like 4-chlorobenzyl methylcarbamate ( ) and phenyl-substituted carbamates ().

- Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloramphenicol for antibacterial activity).

- Perform dose-response curves to differentiate specific activity from nonspecific toxicity. For example, if a derivative shows cytotoxicity at IC₅₀ = 50 µM but antimicrobial activity at 10 µM, the latter may reflect targeted action .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC/MS): Adapted from ethyl carbamate analysis (), using a DB-5MS column (30 m × 0.25 mm) and selective ion monitoring (SIM) for m/z 62 (carbamate fragment) and m/z 125 (4-chlorobenzyl group). Limit of detection (LOD) ≈ 10 µg/L .

- HPLC-UV: C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm. Calibrate with external standards (0.1–100 µg/mL; R² > 0.99). Intra-day precision: RSD < 5% (, Table 5) .

- NMR: ¹H NMR (CDCl₃) peaks: δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 4.4 (s, 2H, ArCH₂), δ 7.3 (d, 2H, aryl), δ 7.4 (d, 2H, aryl) .

Advanced: What strategies mitigate the carcinogenic risks associated with carbamate compounds during in vivo studies?

Methodological Answer:

While ethyl carbamate is a Group 2B carcinogen ( ), structural modifications (e.g., 4-chlorobenzyl substitution) may alter toxicity. To minimize risks:

- Metabolic Profiling: Use liver microsomes or recombinant CYP450 enzymes to identify carcinogenic metabolites (e.g., vinyl carbamate epoxide) .

- Enzymatic Detoxification: Co-administer ethyl carbamate hydrolase (e.g., from Acinetobacter calcoaceticus) to degrade residual compound .

- Dosing Regimens: Apply the ALARA principle (As Low As Reasonably Achievable) in animal studies, with pharmacokinetic modeling to optimize exposure windows .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respirators (NIOSH N95) if handling powders .

- Ventilation: Perform reactions in fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile intermediates .

- Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA guidelines) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., acetylcholinesterase for pesticidal activity). Compare with known inhibitors like carbofuran .

- QSAR Modeling: Train models on datasets of carbamate logP, molar refractivity, and IC₅₀ values (e.g., ChEMBL database) to prioritize derivatives with optimal hydrophobicity (clogP 2–4) .

- MD Simulations: Analyze stability of protein-ligand complexes (GROMACS, 50 ns trajectories) to identify critical interactions (e.g., π-π stacking with 4-chlorobenzyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.